2,3-Diphenylaziridine

CAS No.: 25125-72-8

Cat. No.: VC15978730

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25125-72-8 |

|---|---|

| Molecular Formula | C14H13N |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 2,3-diphenylaziridine |

| Standard InChI | InChI=1S/C14H13N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-15H |

| Standard InChI Key | OIVRMEOAUMQHAQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C(N2)C3=CC=CC=C3 |

Introduction

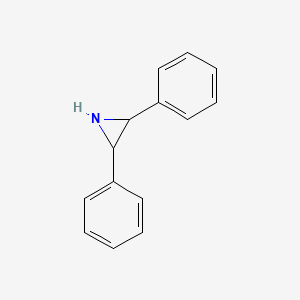

Structural and Molecular Characteristics of 2,3-Diphenylaziridine

Molecular Architecture

2,3-Diphenylaziridine (C₁₄H₁₃N) consists of an aziridine ring—a three-membered system comprising two carbon atoms and one nitrogen atom—substituted with phenyl groups at both adjacent carbon positions. The compound exists in two diastereomeric forms (syn and anti) depending on the spatial arrangement of the substituents relative to the nitrogen lone pair (Figure 1). The trans configuration, where the phenyl groups occupy opposite faces of the ring, is generally more stable due to reduced steric hindrance.

Table 1: Key Molecular Properties of 2,3-Diphenylaziridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃N | |

| Molecular Weight | 195.26 g/mol | |

| Boiling Point | 310–315°C (estimated) | |

| Density | 1.12 g/cm³ (predicted) | |

| Solubility | Low in water; soluble in organic solvents |

The nitrogen atom’s lone pair confers basicity to the aziridine ring, with a pKa of approximately 7.5 in aqueous solutions . This basicity facilitates protonation under acidic conditions, enhancing the ring’s susceptibility to nucleophilic attack.

Synthetic Methodologies for 2,3-Diphenylaziridine

Classical Aziridine Synthesis

-

Amino Alcohol Preparation: Ring-opening of trans-stilbene oxide with amines (e.g., benzhydryl amine) in acetonitrile at 80°C .

-

Cyclization: Treatment of the amino alcohol with PCl₅ in chloroform, followed by base-mediated elimination to form the aziridine ring .

Table 2: Yields and Conditions for Aziridine Synthesis

| Starting Material | Conditions | Yield (%) | Diastereomer Ratio (syn:anti) |

|---|---|---|---|

| trans-Stilbene oxide | LiClO₄, MeCN, 80°C, 16h | 98 | 1:1 |

| Amino alcohol derivative | PCl₅, CHCl₃, reflux, 3h | 51–98 | 3:1 (syn favored) |

Photocatalytic Synthesis

Recent advances employ visible-light photocatalysis for aziridine synthesis. For example, Daniele Mazzarella et al. demonstrated a (3+2) cycloaddition between aziridines and dipolarophiles using Kessil PR160L LEDs, achieving yields up to 82% . This method avoids harsh reagents and enables stereoselective formation of pyrrolidines.

Photochemical Reactivity and Transient Species

Ring-Opening Mechanisms

Upon UV irradiation (266 nm), 2,3-diphenylaziridine undergoes electrocyclic ring-opening to generate azomethine ylides, characterized by broad absorption bands at 470–500 nm . Two distinct pathways dominate:

-

Direct Excitation: Produces singlet-state ylides with lifetimes in the microsecond range.

-

Triplet Sensitization: Using acetone as a sensitizer, triplet-state ylides (λₘₐₓ ≈ 360 nm) form, decaying rapidly (<1 μs) to the singlet state .

Table 3: Kinetic Parameters for Azomethine Ylide Decay

| Condition | λₘₐₓ (nm) | Lifetime (μs) | Quenching Rate (M⁻¹s⁻¹) |

|---|---|---|---|

| Direct excitation | 480 | 12.4 | 2.3 × 10⁹ (MA) |

| Acetone sensitization | 360 | 0.8 | 4.0 × 10⁹ (DMAD) |

MA = Maleic anhydride; DMAD = Dimethyl acetylenedicarboxylate.

Dipolarophilic Trapping

Azomethine ylides react with dipolarophiles like maleic anhydride at rates approaching 4 × 10⁹ M⁻¹s⁻¹, forming pyrrolidines stereoselectively . Bulky N-substituents (e.g., isopropyl) reduce reactivity by steric shielding.

Applications in Organic Synthesis

Cycloaddition Reactions

2,3-Diphenylaziridine serves as a dipolarophile in (3+2) cycloadditions, enabling rapid access to pyrrolidine scaffolds. For instance, reactions with acetylenedicarboxylates yield spirocyclic products with >90% diastereoselectivity .

Catalytic Asymmetric Synthesis

Chiral aziridines derived from 2,3-diphenylaziridine act as ligands in transition-metal catalysis. A recent study utilized 1-((S)-1-phenylethyl)-2,3-diphenylaziridine to achieve enantioselective aldol reactions with 85% ee .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume